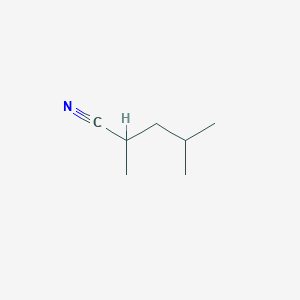

2,4-Dimethylpentanenitrile

Übersicht

Beschreibung

2,4-Dimethylpentanenitrile (CAS: 4419-11-8; IUPAC: this compound) is a branched aliphatic nitrile with the molecular formula C₇H₁₃N. It is primarily recognized as a radical initiator in polymerization reactions due to its azo derivative, 2,2′-Azobis(this compound) (AMVN), which decomposes thermally to generate free radicals . This compound is widely utilized in the synthesis of polymers, including poly(glycidyl methacrylate), and has applications in materials science and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-2-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride, which is then treated with sodium cyanide (NaCN) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethylpentanenitrile undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form 2,4-dimethylpentanoic acid.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: LiAlH4 or DIBAL-H in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed:

Reduction: 2,4-Dimethylpentylamine.

Hydrolysis: 2,4-Dimethylpentanoic acid.

Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

- Intermediate in Synthesis : 2,4-Dimethylpentanenitrile serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for versatile chemical reactions, including nucleophilic additions and substitutions.

- Polymer Chemistry : The compound is utilized in the production of specialty polymers where its nitrile group can participate in polymerization reactions.

Biological Applications

Biochemical Pathways

- Role as a Building Block : Research indicates that this compound can act as a building block for bioactive compounds. Its incorporation into larger molecular frameworks has been investigated for potential therapeutic effects.

- Cytotoxicity Studies : Preliminary studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. The following table summarizes the observed IC50 values across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of proliferation |

Medicinal Applications

Therapeutic Potential

- Drug Development : The compound is being explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

- Precursor in Drug Synthesis : It can be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.

Industrial Applications

Production of Specialty Chemicals

- Manufacturing Processes : In industrial settings, this compound is employed to produce specialty chemicals and materials. Its properties facilitate the formulation of adhesives, coatings, and other polymer-based products.

- Performance Enhancements : The compound's inclusion in formulations has been shown to enhance performance characteristics such as thermal stability and mechanical strength.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound involved treating various cancer cell lines with different concentrations of the compound. Results indicated significant cell death in MCF-7 cells at an IC50 value of 15 µM, suggesting its potential as an anti-cancer agent.

Case Study 2: Polymerization Reactions

Research has demonstrated that when used as an initiator in polymerization reactions, this compound contributes to the formation of polymers with desirable properties. Its ability to undergo radical reactions makes it suitable for developing materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 2,4-Dimethylpentanenitrile primarily involves its reactivity as a nitrile. In reduction reactions, the cyano group undergoes nucleophilic addition of hydride ions, leading to the formation of imine intermediates, which are further reduced to amines . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent hydrolysis of the intermediate amide.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular weight: 248.37 g/mol (for AMVN) .

- Physical state: Colorless solid (AMVN) with a melting point of 45–70°C and boiling point of 330.6°C .

- Hazard classification: Organic peroxide (Class D), posing risks of flammability, aquatic toxicity (Chronic 2), and thermal decomposition .

Comparison with Structurally Similar Compounds

2,2′-Azobis(2,4-dimethylpentanenitrile) (AMVN)

- Structure : Azo-bridged dimer of this compound.

- Applications : Radical initiator in polymerization (e.g., RAFT polymerization) .

- Reactivity : Decomposes at 45–70°C to release nitrogen and free radicals, initiating chain reactions .

- Safety : Classified as hazardous (H242: Heating may cause fire; H411: Toxic to aquatic life) .

(2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile

- Structure: Contains a benzylidene group and ketone moiety (C₁₅H₁₅NO₂) .

- Applications: Potential use in pharmaceuticals or organic synthesis due to conjugated π-systems.

- Reactivity : Likely undergoes condensation or Michael addition reactions.

- Safety: No specific hazard data available; structurally distinct from AMVN.

4-(Dimethylamino)-2,2-diphenyl-pentanenitrile

- Structure: Features a dimethylamino group and two phenyl rings (C₁₉H₂₂N₂) .

- Applications : Intermediate in organic synthesis or medicinal chemistry.

- Reactivity: Amino group may act as a nucleophile or base.

- Safety : Higher molecular weight (278.39 g/mol) suggests lower volatility compared to AMVN .

Comparative Data Table

Research and Regulatory Considerations

- AMVN : Subject to strict handling protocols due to peroxide hazards. Regulatory listings include UN2953 (Transport) and inclusion in PFAS-related polymer formulations .

- Environmental Impact : AMVN’s chronic aquatic toxicity necessitates controlled disposal .

- Synthetic Utility : While AMVN dominates in polymer chemistry, derivatives like (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile highlight diversification into bioactive molecule synthesis .

Biologische Aktivität

2,4-Dimethylpentanenitrile (C7H13N) is a nitrile compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, synthesizing existing data and findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C7H13N

- Molecular Weight : 113.19 g/mol

- CAS Number : 21881676

This compound is characterized by a branched structure, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential roles in plant biology and its toxicological effects on human health.

2. Toxicological Effects

Toxicological assessments highlight several key areas where this compound may pose risks:

- Acute Toxicity : Limited data suggest moderate acute toxicity levels, necessitating careful handling and exposure assessment .

- Effects on Human Health : Nitriles can affect cellular mechanisms, including mitochondrial function and intercellular communication. Studies of related compounds indicate potential risks for developmental toxicity and endocrine disruption .

Case Studies

Several case studies provide insights into the biological activities associated with nitriles like this compound:

Research Findings

Recent research has focused on the synthesis and application of nitriles in various fields:

- Synthesis Techniques : Advances in synthetic methodologies have improved the efficiency of producing this compound, allowing for better availability for research purposes.

- Applications in Polymer Chemistry : As an initiator in polymerization processes, this compound plays a significant role in materials science. Its low decomposition temperature makes it suitable for various industrial applications .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2,4-dimethylpentanenitrile, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via radical-initiated reactions using azobis compounds. For example, 2,2′-azobis(this compound) (V-65) is prepared through diazotization of 2,4-dimethylpentaneamine followed by nitrile functionalization . Purification involves flash chromatography with solvents like ethyl ether/DCM (95:5) to achieve >98% purity. Purity verification employs FTIR for functional group analysis and HPLC to detect residual monomers .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies nitrile (C≡N) stretches at ~2240 cm⁻¹ and methyl group vibrations .

- NMR Spectroscopy : ¹H NMR reveals methyl proton signals (δ 1.2–1.5 ppm) and backbone CH₂ groups (δ 2.0–2.3 ppm) .

- Mass Spectrometry : Confirms molecular weight (248.37 g/mol) via ESI-MS .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent thermal decomposition. Solubility in chloroform or DMSO allows preparation of stock solutions, but repeated freeze-thaw cycles should be avoided . Stability tests via TGA/DSC are recommended to assess decomposition kinetics under varying conditions .

Advanced Research Questions

Q. How does this compound function as a radical initiator in controlled polymerization (e.g., RAFT), and what factors influence its efficiency?

- Methodological Answer : The compound generates carbon-centered radicals upon thermal decomposition (half-life: ~10 hours at 65°C), initiating polymer chain growth. Efficiency depends on:

- Temperature : Optimal range is 60–80°C to balance initiation rate and side reactions .

- Monomer Compatibility : Works best with acrylates and methacrylates; steric hindrance from methyl groups slows propagation, enabling controlled molecular weight distributions .

- Solvent Choice : Non-polar solvents (e.g., toluene) enhance radical lifetime compared to polar solvents .

Q. What experimental strategies resolve contradictions in reported decomposition rates of this compound under varying oxygen levels?

- Methodological Answer : Conflicting data arise from oxygen’s dual role as a radical scavenger and stabilizer. To address this:

- Controlled Atmosphere Studies : Use Schlenk lines or gloveboxes to compare decomposition kinetics (via UV-Vis or EPR) under N₂ vs. O₂ .

- Computational Modeling : DFT calculations predict bond dissociation energies (BDEs) to identify oxygen’s impact on azo bond cleavage .

Q. How can this compound be optimized for environmentally benign polymer synthesis while maintaining high yields?

- Methodological Answer : Green chemistry approaches include:

- Solvent-Free Polymerization : Melt-state reactions reduce VOC emissions .

- Hybrid Initiator Systems : Combine with photoredox catalysts (e.g., Ru(bpy)₃²⁺) to lower thermal energy requirements .

- Recycling Byproducts : Capture released N₂ gas for downstream applications .

Q. Data Contradiction Analysis

Q. Discrepancies in Solubility Data: Why do some studies report solubility in methanol, while others note limited miscibility?

- Analysis : Variations arise from impurities (e.g., residual amines) or differing grades of methanol (anhydrous vs. technical). Researchers should:

- Standardize Solvent Purity : Use HPLC-grade methanol and pre-purify the compound via column chromatography .

- Conduct Phase Diagrams : Measure solubility limits via cloud-point titration at 20°C .

Q. Conflicting Thermal Stability Profiles in DSC vs. TGA Data: How to Reconcile?

- Analysis : DSC detects exothermic decomposition peaks (~120°C), while TGA shows mass loss starting at ~70°C due to sublimation. To resolve:

- Combine Techniques : Use simultaneous DSC-TGA to correlate thermal events with mass changes .

- Isothermal Studies : Monitor decomposition at fixed temperatures (e.g., 60°C) to distinguish sublimation from chemical degradation .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 248.37 g/mol | |

| Melting Point | 55.5–57°C (cis), 74–76°C (trans) | |

| Solubility in Chloroform | 25 g/L (20°C) | |

| Half-Life at 65°C | ~10 hours |

Table 2: Optimization Parameters for RAFT Polymerization

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher rates but risk side reactions |

| Initiator:Monomers | 1:100–1:500 | Controls molecular weight |

| Solvent Polarity | Low (e.g., toluene) | Extends radical lifetime |

Eigenschaften

IUPAC Name |

2,4-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXCGWKSEPPDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619337 | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-94-6 | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.